7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

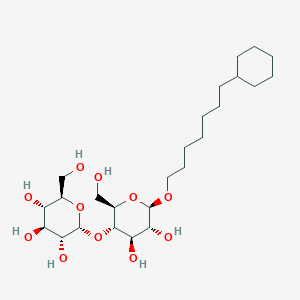

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reveals its complex stereochemical architecture. According to comprehensive chemical databases, the full systematic name is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(7-cyclohexylheptoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol. This nomenclature explicitly defines the stereochemical configuration at each chiral center, providing unambiguous structural identification.

The molecular formula C25H46O11 indicates a substantial molecular framework with a molecular weight of 522.6 grams per mole. The stereochemical complexity is evident from the presence of multiple chiral centers, each designated with specific R or S configurations according to Cahn-Ingold-Prelog priority rules. The compound contains two distinct oxane ring systems representing the glucose moieties, with the first glucose unit serving as the anomeric sugar and the second functioning as the reducing end.

The International Chemical Identifier representation further elucidates the molecular connectivity: InChI=1S/C25H46O11/c26-13-16-18(28)19(29)21(31)25(34-16)36-23-17(14-27)35-24(22(32)20(23)30)33-12-8-3-1-2-5-9-15-10-6-4-7-11-15/h15-32H,1-14H2/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1. This representation provides complete connectivity information while preserving stereochemical assignments through the specific tetrahedral descriptors in the final segment.

The Simplified Molecular Input Line Entry System notation C1CCC(CC1)CCCCCCCO[C@H]2C@@HO describes the molecular structure in a linear format while maintaining stereochemical information through the @ symbols indicating specific three-dimensional arrangements.

Crystallographic Characterization and X-ray Diffraction Studies

Crystallographic analysis of this compound has been extensively documented through its incorporation into protein crystal structures. The compound demonstrates remarkable crystallizability when complexed with membrane proteins, as evidenced by multiple high-resolution structures deposited in the Protein Data Bank.

X-ray diffraction studies reveal the compound's presence in crystal forms with cubic symmetry, specifically space group C 2 2 21. Crystal lattice parameters demonstrate substantial unit cell dimensions with a = 80.03 Å, b = 80.196 Å, and c = 80.44 Å, with all angles equal to 90 degrees. These large unit cell parameters reflect the substantial molecular volume occupied by protein-detergent complexes in the crystalline state.

Diffraction quality assessments indicate excellent crystal properties, with Matthews coefficient values of 3.16 and solvent content of 61.05 percent. These parameters suggest well-ordered crystal packing with substantial hydration, characteristic of high-quality protein crystals suitable for structural determination. The high solvent content facilitates molecular flexibility while maintaining crystal order, contributing to the compound's effectiveness as a crystallization additive.

Table 1: Crystallographic Parameters for Protein Complexes Containing this compound

High-resolution diffraction data collection demonstrates exceptional data quality with resolution extending to 2.372 Å. Data completeness reaches 99.19 percent with redundancy factors of 6.3, indicating comprehensive sampling of the reciprocal lattice. The Rrim values of 0.09544 for all reflections demonstrate excellent data quality with minimal systematic errors.

Crystallization conditions require specific chemical environments for optimal crystal formation. Successful crystallization has been achieved using sitting drop vapor diffusion methods at 288 K with crystallization solutions containing 12.5 millimolar Tris buffer, 75 millimolar sodium chloride, 1 millimolar tris(2-carboxyethyl)phosphine, 0.4 percent beta-octylglucoside, 45 millimolar HEPES buffer, 22.5 millimolar lithium sulfate, 4.5 percent glycerol, 17.1 percent polyethylene glycol 600, and 0.095 millimolar of the target compound.

Refinement statistics demonstrate excellent stereochemical quality with R-factors of 20.95 percent for observed reflections and R-free values of 23.05 percent. These values indicate reliable structural models with good agreement between observed and calculated structure factors. Mean isotropic B-factors provide insights into molecular dynamics within the crystal lattice, reflecting the compound's conformational flexibility in the bound state.

Conformational Dynamics in Solution Phase

Solution-phase studies of this compound reveal complex conformational behaviors that significantly impact its biological activity and protein interactions. Nuclear magnetic resonance spectroscopy investigations demonstrate substrate-dependent conformational changes when the compound interacts with membrane proteins, suggesting dynamic molecular recognition processes.

Carbon-13 nuclear magnetic resonance studies employing methyl labeling strategies have provided detailed insights into conformational dynamics. These investigations reveal that methyl labels in several protein regions report substrate-dependent spectral changes when complexed with the compound. The conformational changes extend beyond local binding sites, suggesting global protein reorganization upon detergent binding.

Micelle formation properties represent critical aspects of solution-phase behavior. The compound exhibits a critical micelle concentration of approximately 0.19 millimolar (0.0099 percent) in aqueous solution. This relatively low critical micelle concentration indicates strong intermolecular associations and favorable micelle stability, essential characteristics for membrane protein solubilization applications.

Aggregation number determinations reveal the formation of large micelles containing approximately 150 monomer units. These substantial aggregation numbers reflect the compound's capacity to form stable, organized supramolecular structures capable of accommodating large membrane protein complexes. The large micelle size provides extensive hydrophobic environments suitable for transmembrane domain stabilization.

Table 2: Solution Phase Properties of this compound

pH stability assessments demonstrate robust performance across physiologically relevant conditions. Solutions containing 1 percent compound maintain pH values between 5 and 8, indicating minimal proton exchange and good buffer compatibility. This pH stability ensures consistent performance across diverse experimental conditions commonly encountered in protein biochemistry applications.

Conformational flexibility analysis through molecular dynamics simulations reveals significant mobility in the cyclohexyl terminus and glucose head groups. These dynamic regions contribute to the compound's ability to adapt to diverse protein binding environments while maintaining essential hydrophobic and hydrophilic interactions necessary for membrane protein stabilization.

Temperature-dependent studies indicate maintained structural integrity across typical laboratory temperature ranges. The compound demonstrates stable micelle formation from 4 degrees Celsius to 37 degrees Celsius, with minor adjustments in aggregation behavior that do not compromise functional performance in protein applications.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(7-cyclohexylheptoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46O11/c26-13-16-18(28)19(29)21(31)25(34-16)36-23-17(14-27)35-24(22(32)20(23)30)33-12-8-3-1-2-5-9-15-10-6-4-7-11-15/h15-32H,1-14H2/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKAVONQUWHNMM-IYBATYGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469552 | |

| Record name | 7-Cyclohexylheptyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349477-49-2 | |

| Record name | 7-Cyclohexylheptyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Cyclohexylheptyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside (abbreviated as CHG-Glc-Glc) is a glycoside compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of CHG-Glc-Glc, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 522.63 g/mol

- CAS Number : 349477-49-2

- Purity : Minimum 95% .

The compound features a cyclohexylheptyl moiety linked to two glucopyranosyl units, contributing to its hydrophilic and lipophilic properties, which may influence its biological interactions.

Antioxidant Activity

Research indicates that CHG-Glc-Glc exhibits significant antioxidant properties. A study demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

CHG-Glc-Glc has been shown to modulate inflammatory pathways. In vitro studies reveal that it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer effects of CHG-Glc-Glc. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators, leading to reduced cell proliferation and increased apoptosis rates.

The biological activities of CHG-Glc-Glc can be attributed to its interaction with cellular receptors and signaling pathways:

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.

- Gene Expression Regulation : It has been observed to affect the expression of genes involved in apoptosis and inflammation, suggesting a role in gene regulation.

- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and receptor accessibility.

Study on Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of CHG-Glc-Glc using DPPH and ABTS assays. The results indicated a significant reduction in free radical activity compared to controls, establishing its potential as a natural antioxidant .

Anti-inflammatory Research

In research conducted on LPS-stimulated macrophages, CHG-Glc-Glc demonstrated a dose-dependent decrease in TNF-alpha production. This study supports its application in developing anti-inflammatory therapies .

Cancer Cell Line Studies

In vitro experiments on MCF-7 (breast cancer) and HT-29 (colon cancer) cells showed that treatment with CHG-Glc-Glc resulted in a notable reduction in cell viability and induction of apoptotic markers such as Annexin V positivity .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 522.63 g/mol

- CAS Number : 349477-49-2

- Purity : Minimum 95%

- Storage Conditions : Recommended to be stored at -20°C for long-term preservation.

Antidiabetic Properties

Research indicates that compounds similar to 7-Cyclohexylheptyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside exhibit potential antidiabetic effects. These compounds can enhance insulin sensitivity and glucose uptake in cells, making them candidates for developing new antidiabetic medications. Studies have shown that glycosides can modulate metabolic pathways associated with glucose metabolism .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Glycosides have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that control cell proliferation and survival .

Antimicrobial Effects

Some studies have highlighted the antimicrobial properties of glycosides, including their ability to inhibit the growth of various bacteria and fungi. This suggests a potential application in developing new antimicrobial agents or preservatives in food and pharmaceuticals .

Case Studies

- Antidiabetic Research : A study demonstrated that a related glycoside improved glucose tolerance in diabetic mice models, indicating its potential as a therapeutic agent for diabetes management .

- Anticancer Investigations : In vitro studies showed that treatment with similar glycosides resulted in significant reduction of cell viability in breast cancer cell lines, suggesting a targeted approach to cancer therapy .

- Antimicrobial Testing : A recent investigation found that certain glycosides exhibited strong inhibitory effects against Staphylococcus aureus, showcasing their potential as natural preservatives or therapeutic agents against infections .

Comparison with Similar Compounds

Key Properties:

- Biological Activities : Demonstrated broad-spectrum antimicrobial and antitumor activity in preclinical studies, likely due to its amphiphilic nature, which enhances membrane interaction .

- Synthesis : Extracted from natural sources (plants, fungi) or synthesized via glycosylation strategies involving protective groups (e.g., benzoyl, acetyl) .

- Stability : Exhibits moderate stability in aqueous environments, with degradation observed under acidic or enzymatic conditions .

Comparison with Structural Analogs

Alkyl Chain-Linked Glucopyranosides

Key Observations :

- Longer alkyl chains (e.g., C16 in hexadecyl derivatives) enhance hydrophobicity , improving membrane interaction but reducing aqueous solubility. The target compound’s C7-cyclohexylheptyl chain balances hydrophobicity and solubility, optimizing bioactivity .

- α-linked glycosides (target) may resist enzymatic cleavage better than β-linked analogs (e.g., 5-Cyclohexylpentyl derivative), contributing to prolonged activity .

Acylated and Aromatic Glucopyranosides

Key Observations :

- Acylated derivatives (e.g., benzoyl, methoxybenzoyl) improve lipophilicity and stability but may reduce target specificity due to steric hindrance .

- The target compound’s lack of protective groups allows direct interaction with biological targets, enhancing efficacy but requiring careful pH/environmental management .

Phenolic and Flavonoid Glycosides

Key Observations :

- Phenolic/flavonoid glycosides prioritize antioxidant activity via radical scavenging, while the target compound’s alkyl chain drives membrane-disruptive mechanisms .

- The cyclohexylheptyl group in the target may reduce cytotoxicity compared to aromatic aglycones (e.g., verbascoside) in normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 7-cyclohexylheptyl 4-O-α-D-glucopyranosyl-β-D-glucopyranoside?

- Methodology : Synthesis typically involves glycosylation reactions between activated sugar donors (e.g., trichloroacetimidates) and the cyclohexylheptyl aglycone. Protecting groups (e.g., acetyl, benzyl) are critical to regioselectivity. For example, highlights the use of 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives with triphenylmethyl (Trityl) and acetyl groups to control reactivity . Purification via HPLC or flash chromatography is recommended, with yields optimized by adjusting reaction temperature (e.g., 0–25°C) and glycosyl donor-to-acceptor ratios (1:1.2–1:3) .

Q. How can structural elucidation be performed for this compound?

- Methodology : Combine 1D/2D NMR (e.g., H, C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). demonstrates the use of HSQC to confirm glycosidic linkages in hyaluronic acid analogs, while HRMS (ES+) validated molecular formulas (e.g., CHO for Isoverbascoside) . For stereochemical analysis, optical rotation and comparison to known glycosides (e.g., methyl β-D-glucopyranoside in ) are advised .

Q. What solvent systems are suitable for chromatographic separation?

- Methodology : Reverse-phase C18 columns with gradients of water-acetonitrile (0.1% formic acid) or methanol-water (85:15) are effective. reports ≥90% purity for kaempferol glucosides using LC/MS-ELSD . For polar derivatives, hydrophilic interaction liquid chromatography (HILIC) with acetonitrile-ammonium acetate buffers is recommended .

Advanced Research Questions

Q. How does the cyclohexylheptyl chain influence membrane permeability in biological systems?

- Methodology : Use liposome-based assays or Caco-2 cell monolayers to measure permeability. notes that branched alkyl chains (e.g., ethylhexyl in α-D-glucopyranosides) enhance micelle stability and lipid bilayer interaction compared to linear chains . Molecular dynamics simulations (e.g., GROMACS) can model interactions with phospholipid bilayers, referencing ’s DFT studies on octyl glucopyranosides .

Q. What enzymatic tools can hydrolyze the α/β-glycosidic bonds in this compound?

- Methodology : Test glycosidases like α-glucosidase (from Saccharomyces cerevisiae) and β-glucosidase (from almonds). highlights methyl β-D-glucopyranoside as a non-metabolizable analog for studying enzyme specificity . For kinetic analysis, use fluorogenic substrates (e.g., 4-methylumbelliferyl glucosides in ) coupled with HPLC to quantify hydrolysis products .

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inert effects)?

- Methodology : Validate assays under standardized conditions (e.g., CLSI guidelines). observed antibacterial activity in octyl glucopyranosides via MIC assays against E. coli and S. aureus, but results varied with acyl chain length . Replicate studies using isogenic microbial strains and include controls for compound stability (e.g., pre-incubation at 37°C for 24h).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.